molecular formula C17H14BrNO2S B12916480 5-Bromo-3-ethenyl-1-(4-methylbenzene-1-sulfonyl)-1H-indole CAS No. 452305-60-1

5-Bromo-3-ethenyl-1-(4-methylbenzene-1-sulfonyl)-1H-indole

Katalognummer: B12916480
CAS-Nummer: 452305-60-1
Molekulargewicht: 376.3 g/mol
InChI-Schlüssel: GNLOHWKDPBKOMW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Bromo-1-tosyl-3-vinyl-1H-indole is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by the presence of a bromine atom at the 5th position, a tosyl group at the 1st position, and a vinyl group at the 3rd position on the indole ring. These substitutions confer unique chemical and biological properties to the molecule.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1-tosyl-3-vinyl-1H-indole typically involves multi-step organic reactions One common method starts with the bromination of an indole derivative to introduce the bromine atom at the 5th positionThe final step involves the addition of the vinyl group via a Heck reaction or similar coupling reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions

5-Bromo-1-tosyl-3-vinyl-1H-indole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like m-chloroperbenzoic acid (mCPBA).

    Reduction: Reducing agents like hydrogen gas with a palladium catalyst.

    Coupling: Palladium-catalyzed reactions with appropriate ligands

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indoles, while oxidation and reduction can modify the vinyl group .

Wissenschaftliche Forschungsanwendungen

5-Bromo-1-tosyl-3-vinyl-1H-indole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Used in the synthesis of materials with specific properties

Wirkmechanismus

The mechanism of action of 5-Bromo-1-tosyl-3-vinyl-1H-indole depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The exact pathways involved can vary but often include modulation of signaling pathways and inhibition of specific enzymes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5-Bromo-1-tosyl-3-vinyl-1H-indole is unique due to the combination of the bromine, tosyl, and vinyl groups on the indole ring. This unique substitution pattern confers distinct chemical and biological properties, making it valuable for various applications .

Eigenschaften

CAS-Nummer

452305-60-1

Molekularformel

C17H14BrNO2S

Molekulargewicht

376.3 g/mol

IUPAC-Name

5-bromo-3-ethenyl-1-(4-methylphenyl)sulfonylindole

InChI

InChI=1S/C17H14BrNO2S/c1-3-13-11-19(17-9-6-14(18)10-16(13)17)22(20,21)15-7-4-12(2)5-8-15/h3-11H,1H2,2H3

InChI-Schlüssel

GNLOHWKDPBKOMW-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2C=CC(=C3)Br)C=C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.